Cas no 1806949-07-4 (2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride)
2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride
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- Inchi: 1S/C7H3ClF2N2O3S/c8-16(14,15)5-1-3(6(9)10)7(13)12-4(5)2-11/h1,6H,(H,12,13)
- InChI Key: MTRKQXDXDMVUDE-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C#N)NC(C(C(F)F)=C1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 550
- XLogP3: 0.5
- Topological Polar Surface Area: 95.4
2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044548-250mg |
2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride |
1806949-07-4 | 97% | 250mg |
$950.40 | 2022-03-31 | |
| Alichem | A029044548-500mg |
2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride |
1806949-07-4 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
| Alichem | A029044548-1g |
2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride |
1806949-07-4 | 97% | 1g |
$2,980.00 | 2022-03-31 |
2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride
Professional Introduction to 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride (CAS No. 1806949-07-4)
2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number 1806949-07-4, represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of a cyano group, a hydroxyl group, and a sulfonyl chloride moiety, make it a versatile building block for the development of novel therapeutic agents.
The significance of this compound in modern chemical biology cannot be overstated. Recent advancements in drug discovery have highlighted the importance of pyridine derivatives due to their broad spectrum of biological activities. The difluoromethyl substituent, in particular, has been shown to enhance the metabolic stability and binding affinity of drug candidates, making it a highly sought-after functional group in medicinal chemistry. The sulfonyl chloride group further extends the utility of this compound by enabling facile introduction of sulfonamide linkages, which are prevalent in many pharmacologically active molecules.
In the context of contemporary research, 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride has been employed in the synthesis of various lead compounds targeting inflammatory and infectious diseases. For instance, studies have demonstrated its role in the development of novel nonsteroidal anti-inflammatory drugs (NSAIDs) that leverage the enhanced lipophilicity provided by the difluoromethyl group. Additionally, its application in the synthesis of antiviral agents has been explored, with preliminary results indicating promising activity against certain viral strains.
The hydroxyl group in this compound serves as a critical handle for further functionalization, allowing for the introduction of diverse pharmacophores through nucleophilic substitution reactions. This flexibility has made it a valuable tool in combinatorial chemistry and high-throughput screening campaigns aimed at identifying novel drug candidates. Furthermore, the sulfonyl chloride functionality provides a direct route to sulfonamides, which are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. The process typically begins with the functionalization of a pyridine core, followed by selective introduction of the cyano and hydroxyl groups. The final step involves the conversion of the hydroxyl group to a sulfonyl chloride using appropriate chlorinating agents. This synthetic route underscores the importance of well-designed synthetic strategies in achieving high yields and purity levels necessary for pharmaceutical applications.
Efforts to optimize the synthesis of this compound have led to significant improvements in reaction efficiency and scalability. Recent studies have focused on developing greener synthetic methodologies that minimize waste and reduce environmental impact. For example, catalytic approaches using transition metal complexes have been explored to enhance selectivity and yield while reducing reliance on hazardous reagents. Such advancements align with broader trends in sustainable chemistry aimed at making drug discovery processes more environmentally friendly.
The biological activity of derivatives derived from 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride has been extensively studied in recent years. Researchers have investigated its potential as a scaffold for kinase inhibitors, given the prevalence of pyridine derivatives in kinase-targeting drugs. Preliminary data suggest that certain analogs exhibit inhibitory activity against specific kinases involved in cancer pathways, warranting further investigation into their therapeutic potential.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The unique combination of functional groups makes it a suitable candidate for developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. The use of difluoromethyl-containing compounds has been particularly effective in enhancing bioavailability and resistance profiles, making them more effective against pest populations.
The future direction of research involving 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride is likely to focus on expanding its applications into new therapeutic areas. Advances in computational chemistry and artificial intelligence are enabling researchers to predict biological activity with greater accuracy, facilitating the rapid identification of novel drug candidates. Furthermore, innovations in synthetic methodologies will continue to drive progress by providing more efficient and sustainable routes to complex molecules.
In conclusion, 2-Cyano-5-(difluoromethyl)-6-hydroxypyridine-3-sulfonyl chloride (CAS No. 1806949-07-4) is a versatile and highly valuable intermediate in pharmaceutical and agrochemical research. Its unique structural features and broad range of biological activities make it an indispensable tool for drug discovery efforts aimed at addressing pressing medical needs. As research continues to evolve, this compound is expected to play an increasingly important role in developing next-generation therapeutic agents.
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